Triethyl 2-Phosphonopentanoate

Catalog No.
S1893372
CAS No.
35051-49-1
M.F
C11H23O5P
M. Wt
266.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethyl 2-Phosphonopentanoate

CAS Number

35051-49-1

Product Name

Triethyl 2-Phosphonopentanoate

IUPAC Name

ethyl 2-diethoxyphosphorylpentanoate

Molecular Formula

C11H23O5P

Molecular Weight

266.27 g/mol

InChI

InChI=1S/C11H23O5P/c1-5-9-10(11(12)14-6-2)17(13,15-7-3)16-8-4/h10H,5-9H2,1-4H3

InChI Key

BUPVIVDUPRDDFI-UHFFFAOYSA-N

SMILES

CCCC(C(=O)OCC)P(=O)(OCC)OCC

Canonical SMILES

CCCC(C(=O)OCC)P(=O)(OCC)OCC

Triethyl 2-Phosphonopentanoate is a phosphonate ester with the molecular formula C11H23O5PC_{11}H_{23}O_5P and a molecular weight of 266.27 g/mol. It is characterized as a clear, colorless liquid and is miscible with organic solvents such as chloroform and methanol. This compound is recognized for its significant role in various

  • Organophosphorus Chemistry

    The presence of the diethoxyphosphinyl group suggests this molecule could be of interest in research related to organophosphorus chemistry. This field studies the properties and applications of organophosphorus compounds, which have a wide range of uses in various fields including flame retardants, pesticides, and nerve agents .

  • Phosphate Ester Derivatives

    As a phosphate ester derivative, Pentanoic acid, 2-(diethoxyphosphinyl)-, ethyl ester might hold potential for research in areas that utilize phosphate esters, such as studies on nucleotides, DNA, and RNA modifications .

, including:

  • Horner-Wadsworth-Emmons Reaction: This reaction involves the formation of alkenes from phosphonate esters, which are valuable intermediates in organic synthesis.
  • Chemoenzymatic One-Pot Synthesis: It is utilized in the synthesis of gamma-butyrolactones, which are important in pharmaceuticals and agrochemicals.
  • Intramolecular Diels-Alder Reactions: The compound can serve as a reactant in these cycloaddition reactions, contributing to the formation of cyclic compounds.
  • Stereoselective Synthesis: Triethyl 2-phosphonopentanoate is involved in enantioselective syntheses, enabling the production of chiral molecules .

Triethyl 2-Phosphonopentanoate exhibits notable biological activities. It has been studied for its potential as an inhibitor of Epstein-Barr virus transmission and infections. Additionally, it plays a role in research related to insecticides and their efficacy against various bacterial strains. Its biological properties make it a valuable compound in pharmacological studies .

The synthesis of Triethyl 2-Phosphonopentanoate can be achieved through several methods:

  • Alkylation Reactions: Typically involves the reaction of diethyl phosphite with suitable alkyl halides under basic conditions to yield the desired phosphonate ester.
  • Phosphorylation of Carboxylic Acids: This method entails reacting carboxylic acids with phosphorus-containing reagents to introduce the phosphonate group.
  • Use of Phosphorus Oxychloride: Involves treating carboxylic acids with phosphorus oxychloride followed by alcoholysis to form the phosphonate ester .

Triethyl 2-Phosphonopentanoate has diverse applications across various fields:

  • Organic Synthesis: It is widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Biochemical Research: The compound serves as a reagent for proteomics studies and enzyme inhibition assays.
  • Agricultural Chemistry: It is explored for its potential use in developing insecticides and other agricultural chemicals .

Studies involving Triethyl 2-Phosphonopentanoate have focused on its interactions with biological systems, particularly regarding its inhibitory effects on viral infections. Research has indicated that this compound may modulate certain biochemical pathways, leading to its potential use as an antiviral agent. Further interaction studies are necessary to elucidate its mechanisms of action and therapeutic potential .

Triethyl 2-Phosphonopentanoate shares structural similarities with several other phosphonate esters. Here are some comparable compounds:

Compound NameMolecular FormulaMolecular WeightUnique Features
Triethyl 2-PhosphonopropionateC9H19O5PC_9H_{19}O_5P238.22 g/molUsed in Horner-Wadsworth-Emmons reactions
Diethyl PhosphonoacetateC6H13O4PC_6H_{13}O_4P174.14 g/molCommonly used as a precursor in organic synthesis
Phenyl PhosphonochloridateC7H7ClO3PC_7H_7ClO_3P202.60 g/molUtilized for chlorination reactions
Dimethyl MethylphosphonateC3H9O4PC_3H_9O_4P153.09 g/molKnown for its applications in organophosphate chemistry

Uniqueness: Triethyl 2-Phosphonopentanoate is distinguished by its longer carbon chain compared to other phosphonates, which influences its reactivity and solubility properties. Its specific applications in biochemical research further set it apart from similar compounds .

Base-Catalyzed Phosphonate Activation Mechanisms

The traditional synthesis of triethyl 2-phosphonopentanoate relies fundamentally on base-catalyzed activation of phosphonate precursors through deprotonation mechanisms [1]. The initial step involves the formation of a phosphonate carbanion intermediate through the abstraction of the acidic α-hydrogen atom adjacent to the phosphorus center [2]. This activation process typically employs strong bases such as potassium tert-butoxide or sodium hydride, which effectively deprotonate the methylene group of triethyl phosphonoacetate at temperatures ranging from 0°C to ambient conditions [3].

The mechanism proceeds through a two-stage equilibrium process where the base first coordinates with the acidic proton, followed by complete deprotonation to generate the nucleophilic phosphonate anion [4]. Research has demonstrated that the pKa values of phosphonoacetate esters range between 16-18, making them sufficiently acidic for effective deprotonation under basic conditions [1]. The stabilization of the resulting carbanion occurs through resonance delocalization involving both the phosphonate and ester functionalities, creating a highly nucleophilic species capable of engaging in subsequent alkylation reactions [5].

Experimental studies have shown that optimal activation conditions require careful control of temperature and solvent selection [3]. Dimethyl sulfoxide emerges as the preferred solvent system due to its ability to stabilize the phosphonate anion while maintaining sufficient solvation of the base catalyst [3]. The activation process typically requires 30 minutes at 0°C to ensure complete deprotonation without promoting unwanted side reactions [3].

Nucleophilic Displacement with Alkyl Halides

Following phosphonate activation, the nucleophilic displacement reaction with alkyl halides represents the key carbon-carbon bond forming step in triethyl 2-phosphonopentanoate synthesis [3] [6]. The reaction proceeds via a classical SN2 mechanism, wherein the phosphonate carbanion attacks the electrophilic carbon center of 1-iodopropane, resulting in the formation of the desired pentanoate chain [3].

The reactivity order for alkyl halides follows the expected pattern: iodides > bromides > chlorides, with 1-iodopropane demonstrating superior performance in terms of reaction rate and yield [6]. Kinetic studies reveal that primary alkyl halides are essential for successful displacement, as secondary and tertiary halides lead to elimination reactions rather than substitution [6]. The reaction typically requires elevated temperatures of 60°C and extended reaction times of approximately 1.5 hours to achieve completion [3].

Mechanistic investigations demonstrate that the nucleophilic attack occurs with inversion of configuration at the electrophilic center, consistent with the SN2 pathway [6]. The reaction kinetics follow second-order behavior, being first-order in both the phosphonate anion and alkyl halide concentrations [6]. Solvent effects play a crucial role, with polar aprotic solvents such as dimethyl sulfoxide facilitating the reaction by stabilizing the transition state while minimizing ion-pairing between the phosphonate anion and countercation [3].

Modern Catalytic Approaches

Phase-Transfer Catalysis in Biphasic Systems

Phase-transfer catalysis has emerged as a significant advancement in phosphonate synthesis, offering improved reaction conditions and enhanced yields compared to traditional homogeneous methods [7] [8]. The application of quaternary ammonium salts, particularly tetrabutylammonium bromide, enables efficient phosphonate alkylation reactions in biphasic organic-aqueous systems [9] [10].

The catalytic mechanism involves the formation of lipophilic ion pairs between the phase-transfer catalyst and the phosphonate anion, facilitating transport from the aqueous base solution into the organic phase where alkylation occurs [8] [9]. Tetrabutylammonium bromide demonstrates exceptional efficiency due to its optimal balance of hydrophilic and lipophilic properties, with the total carbon content of approximately 16 atoms providing ideal phase distribution characteristics [9].

Experimental protocols utilizing phase-transfer catalysis typically employ 1-5 mol% catalyst loading relative to the phosphonate substrate [10]. The biphasic system consists of an organic phase containing the alkyl halide and an aqueous phase containing the base and phosphonate precursor [7]. Reaction temperatures of 60-80°C are commonly employed, with reaction times reduced to 2-4 hours compared to 6-8 hours required for traditional methods [9].

The advantages of phase-transfer catalysis include improved atom economy, reduced solvent requirements, and simplified product isolation [8]. The catalyst remains predominantly in the aqueous phase after reaction completion, facilitating easy separation and potential recycling [9]. Yields typically range from 85-95% under optimized conditions, representing a significant improvement over conventional approaches [10].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis represents a transformative approach to phosphonate preparation, offering dramatic reductions in reaction times while maintaining or improving product yields [11] [12]. The application of microwave irradiation to phosphonate synthesis exploits the dielectric heating properties of polar solvents and reactants, resulting in rapid and uniform heating throughout the reaction mixture [11].

Research demonstrates that microwave-assisted phosphonate synthesis can reduce reaction times from hours to minutes while achieving comparable or superior yields [11]. The mechanism involves direct molecular heating through dipole rotation and ionic conduction, eliminating the thermal lag associated with conventional heating methods [11]. This rapid heating enables better control over reaction selectivity and reduces the formation of unwanted byproducts [12].

Optimal microwave conditions for phosphonate synthesis typically involve temperatures of 60-80°C, with irradiation times ranging from 15-30 minutes depending on the substrate [11]. Power levels of 100-300 watts are commonly employed to maintain controlled heating without promoting decomposition reactions [12]. Acetonitrile emerges as the preferred solvent due to its excellent microwave absorption properties and chemical compatibility with phosphonate substrates [11].

The benefits of microwave-assisted synthesis include enhanced reaction rates, improved yields, reduced energy consumption, and minimized formation of thermal decomposition products [11] [12]. Comparative studies reveal yield improvements of 10-15% relative to conventional heating methods, with reaction times reduced by factors of 10-20 [11].

Reaction Kinetic Studies and Yield Optimization

Comprehensive kinetic investigations of triethyl 2-phosphonopentanoate synthesis reveal complex reaction dynamics dependent on multiple variables including temperature, solvent, base concentration, and catalyst loading [3] [13]. The overall reaction follows mixed-order kinetics, with the initial base-catalyzed activation step exhibiting first-order dependence on phosphonate concentration and the subsequent alkylation step following second-order kinetics [6].

Temperature optimization studies demonstrate that reaction rates increase exponentially with temperature according to the Arrhenius equation, with activation energies typically ranging from 45-65 kJ/mol for the alkylation step [13]. However, temperatures exceeding 80°C promote competing elimination reactions and thermal decomposition, necessitating careful temperature control for optimal yields [13].

ParameterOptimal RangeEffect on YieldReference
Temperature60-70°C93-96% yield [3]
Base Concentration1.2-1.5 equivalents90-95% yield [13]
Reaction Time1.5-2.0 hours92-94% yield [3]
Solvent PolarityHigh (DMSO)93-96% yield [3]

Solvent effects play a crucial role in reaction kinetics and yield optimization [13]. Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile provide optimal conditions by stabilizing ionic intermediates while minimizing competitive reactions [3]. The solvent polarity parameter Et(30) correlates directly with reaction efficiency, with values above 45 kcal/mol providing superior results [14].

Base concentration optimization reveals that slight excess of base (1.2-1.3 equivalents) maximizes yields while minimizing byproduct formation [3] [13]. Higher base concentrations promote competing reactions including Claisen condensation and β-elimination pathways [13]. The choice of base significantly influences reaction outcomes, with potassium tert-butoxide providing superior results compared to sodium hydride or lithium diisopropylamide [3].

Byproduct Formation and Purification Strategies

The synthesis of triethyl 2-phosphonopentanoate generates several categories of byproducts that require careful consideration for process optimization and product purification [15] [16]. The primary byproducts include unreacted starting materials, elimination products from competing E2 reactions, and oligomeric species formed through phosphonate self-condensation reactions [15].

Elimination reactions represent the most significant competing pathway, particularly when using secondary or tertiary alkyl halides [15]. These reactions produce alkenes and phosphonate elimination products, with yields typically ranging from 5-15% under suboptimal conditions [15]. The formation of elimination products can be minimized through careful control of reaction temperature, base strength, and alkyl halide selection [6].

Phosphonate self-condensation reactions occur under strongly basic conditions, leading to the formation of dimeric and oligomeric phosphonate species [15]. These byproducts typically constitute 3-8% of the reaction mixture and can be suppressed through precise stoichiometric control and optimal reaction temperatures [15]. The use of phase-transfer catalysis significantly reduces self-condensation by maintaining lower effective base concentrations in the organic phase [9].

Purification strategies for triethyl 2-phosphonopentanoate typically involve a combination of aqueous workup, solvent extraction, and distillation techniques [16]. The initial workup involves quenching the reaction mixture with aqueous ammonium chloride solution to neutralize excess base, followed by extraction with ethyl acetate or diethyl ether [16]. The organic extracts require washing with saturated sodium bicarbonate solution to remove acidic impurities and residual phosphonic acid byproducts [16].

Purification MethodEfficiencyPurity AchievedRecovery Yield
DistillationHigh98-99%85-90%
Column ChromatographyVery High>99%80-85%
RecrystallizationModerate95-97%70-75%

Distillation represents the most effective purification method for triethyl 2-phosphonopentanoate, with boiling points typically in the range of 140-160°C under reduced pressure [16]. The high boiling point differential between the product and most impurities enables efficient separation with purities exceeding 98% [16]. Column chromatography using silica gel with ethyl acetate-hexane gradients provides superior purification but with reduced throughput for large-scale preparations [16].

Boiling Point and Vapor Pressure Relationships

Triethyl 2-phosphonopentanoate exhibits distinctive thermodynamic behavior characterized by its relatively low boiling point under reduced pressure conditions. The compound demonstrates a boiling point of 98°C at 2 mmHg, indicating its volatility characteristics under vacuum conditions [1] [2] [3] [4]. This reduced-pressure boiling point reflects the compound's molecular structure and intermolecular forces.

The vapor pressure behavior of triethyl 2-phosphonopentanoate follows typical patterns observed in phosphonate esters, where the vapor pressure remains relatively low at ambient conditions due to the presence of the phosphonate functional group. Comparative analysis with related phosphonate compounds reveals systematic trends in boiling point elevation with increasing molecular weight and structural complexity.

CompoundMolecular Weight (g/mol)Boiling PointPressure (mmHg)
Triethyl 2-phosphonopentanoate266.2798°C2
Triethyl 2-phosphonopropionate238.22143-144°C12
Triethyl phosphonoacetate224.19200°C16
Triethyl phosphate182.15215°C760

The relationship between boiling point and vapor pressure demonstrates the influence of molecular structure on volatility. Despite having the highest molecular weight, triethyl 2-phosphonopentanoate shows the lowest boiling point at very low pressure, suggesting specific molecular interactions that affect its vapor-liquid equilibrium [1] [5] [6] [7].

Density and Refractive Index Correlations

While specific density and refractive index values for triethyl 2-phosphonopentanoate are not extensively documented in the literature, correlations can be established through comparison with structurally related phosphonate esters. The compound exists as a colorless liquid at room temperature, indicating its physical state and optical properties [4] [8].

Comparative density data from related compounds provides insight into expected density ranges:

CompoundDensity (g/mL at 25°C)Refractive Index
Triethyl 2-phosphonopropionate1.1111.431-1.432
Triethyl phosphate1.072Not specified
Triethyl phosphonoacetateNot specified1.4300-1.4320

The density-structure relationships in phosphonate esters typically show values ranging from 1.07 to 1.15 g/mL, suggesting triethyl 2-phosphonopentanoate likely falls within this range based on its molecular structure and functional group composition [5] [9] [10] [11].

Solubility Behavior in Organic vs. Aqueous Media

The solubility characteristics of triethyl 2-phosphonopentanoate reflect its dual hydrophilic-lipophilic nature, arising from the presence of both phosphonate and ester functional groups. Based on structural analysis and comparisons with related phosphonate compounds, the compound exhibits preferential solubility in organic solvents over aqueous media.

Organophosphorus compounds, including phosphonate esters, demonstrate characteristic solubility patterns. The compound's structure, featuring multiple ethyl ester groups, enhances its compatibility with organic solvents while reducing water solubility. Research on related triethyl phosphate compounds indicates limited aqueous solubility with values typically ranging from moderate to low water miscibility [12] [13] [14].

The solubility behavior can be categorized as follows:

Organic Solvent Compatibility:

  • Expected to be miscible with chloroform and methanol based on structural similarity to triethyl 2-phosphonopropionate [5] [9]
  • Compatible with most organic solvents including alcohols, ethers, and halogenated compounds
  • Enhanced solubility in polar aprotic solvents due to phosphonate functionality

Aqueous Solubility Characteristics:

  • Limited water solubility due to extensive alkyl ester substitution
  • Potential for slow hydrolysis in aqueous media, particularly under acidic or basic conditions
  • Solubility likely decreases with increasing temperature due to structural considerations

The partition coefficient behavior suggests preferential distribution into organic phases, making the compound suitable for organic synthesis applications and extraction procedures involving organic solvent systems [13] [14].

XLogP3

1.8

Dates

Last modified: 08-16-2023

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